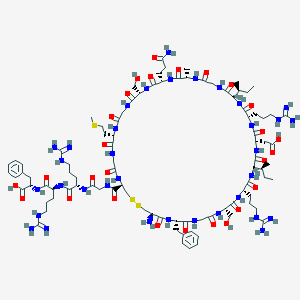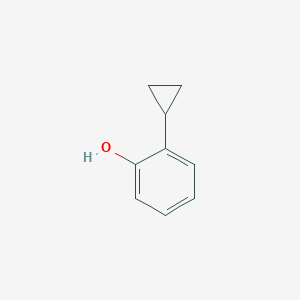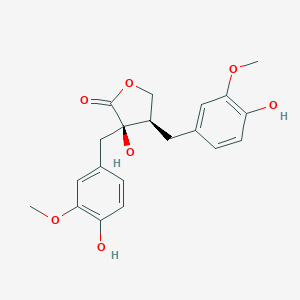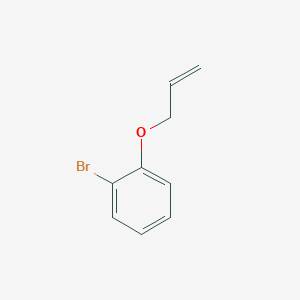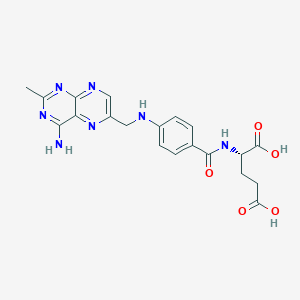
2-Desamino-2-methylaminopterin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Desamino-2-methylaminopterin (DMAP) is a chemical compound that has been widely used in scientific research for its unique properties. DMAP is a potent inhibitor of the enzyme dihydrofolate reductase (DHFR), which is critical for the synthesis of DNA and RNA.
作用機序
2-Desamino-2-methylaminopterin inhibits DHFR by binding to the enzyme and preventing the reduction of dihydrofolate to tetrahydrofolate. Tetrahydrofolate is required for the synthesis of nucleotides, which are the building blocks of DNA and RNA. Inhibition of DHFR by 2-Desamino-2-methylaminopterin leads to the depletion of nucleotides and ultimately cell death.
生化学的および生理学的効果
2-Desamino-2-methylaminopterin has been shown to have potent antitumor activity in vitro and in vivo. 2-Desamino-2-methylaminopterin has been shown to inhibit the growth of a variety of cancer cell lines, including breast cancer, colon cancer, and leukemia. 2-Desamino-2-methylaminopterin has also been shown to inhibit the growth of tumor xenografts in mice.
実験室実験の利点と制限
One advantage of using 2-Desamino-2-methylaminopterin in lab experiments is its potency as an inhibitor of DHFR. 2-Desamino-2-methylaminopterin has been shown to be more potent than other DHFR inhibitors, such as methotrexate. One limitation of using 2-Desamino-2-methylaminopterin in lab experiments is its toxicity. 2-Desamino-2-methylaminopterin has been shown to be toxic to normal cells at high concentrations.
将来の方向性
There are several future directions for research on 2-Desamino-2-methylaminopterin. One direction is the development of new anticancer drugs based on 2-Desamino-2-methylaminopterin. Another direction is the study of the mechanism of action of 2-Desamino-2-methylaminopterin in cancer cells. Additionally, the development of new methods for the synthesis of 2-Desamino-2-methylaminopterin and its derivatives could lead to the discovery of new drugs with improved potency and selectivity.
合成法
2-Desamino-2-methylaminopterin can be synthesized by reacting 2,4-diamino-5-methyl-6-ethylpyrimidine with 4-(methylnitrosoamino)-benzoic acid. This reaction yields 2-Desamino-2-methylaminopterin as a yellow solid. The purity of 2-Desamino-2-methylaminopterin can be increased by recrystallization from ethanol.
科学的研究の応用
2-Desamino-2-methylaminopterin has been used extensively in scientific research as a potent inhibitor of DHFR. DHFR is an enzyme that is essential for the synthesis of DNA and RNA. Inhibition of DHFR by 2-Desamino-2-methylaminopterin leads to the depletion of nucleotides and ultimately cell death. 2-Desamino-2-methylaminopterin has been used in cancer research to study the role of DHFR in cancer cell growth and proliferation. 2-Desamino-2-methylaminopterin has also been used in the development of new anticancer drugs.
特性
CAS番号 |
118869-52-6 |
|---|---|
製品名 |
2-Desamino-2-methylaminopterin |
分子式 |
C20H21N7O5 |
分子量 |
439.4 g/mol |
IUPAC名 |
(2S)-2-[[4-[(4-amino-2-methylpteridin-6-yl)methylamino]benzoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C20H21N7O5/c1-10-24-17(21)16-18(25-10)23-9-13(26-16)8-22-12-4-2-11(3-5-12)19(30)27-14(20(31)32)6-7-15(28)29/h2-5,9,14,22H,6-8H2,1H3,(H,27,30)(H,28,29)(H,31,32)(H2,21,23,24,25)/t14-/m0/s1 |
InChIキー |
XOSWZVVCHBBRAM-AWEZNQCLSA-N |
異性体SMILES |
CC1=NC2=NC=C(N=C2C(=N1)N)CNC3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)O)C(=O)O |
SMILES |
CC1=NC2=NC=C(N=C2C(=N1)N)CNC3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O |
正規SMILES |
CC1=NC2=NC=C(N=C2C(=N1)N)CNC3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O |
同義語 |
2-desamino-2-methylaminopterin |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



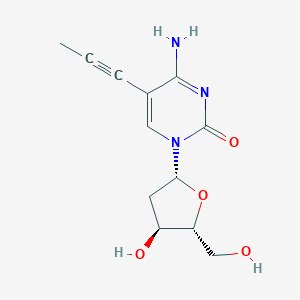
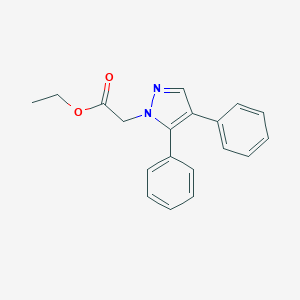
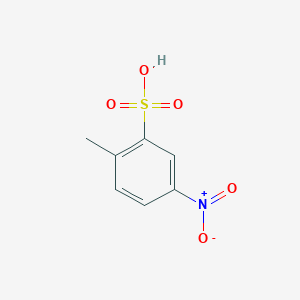
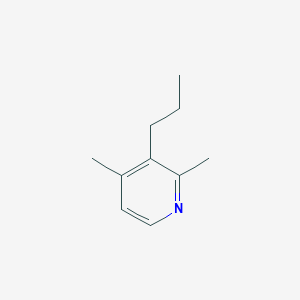
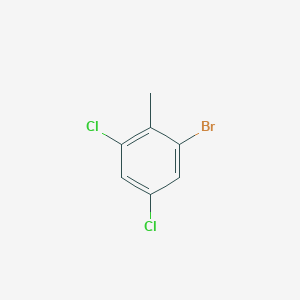
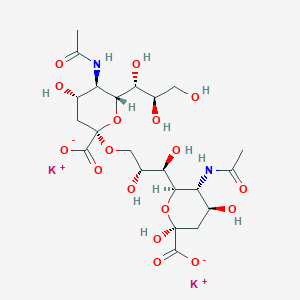
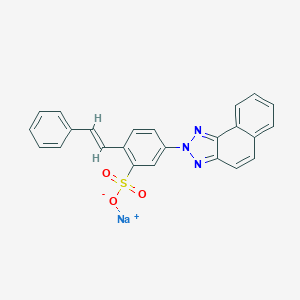
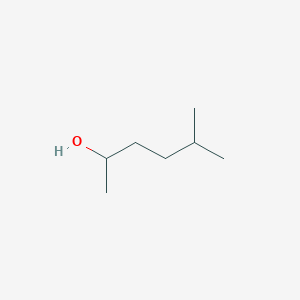
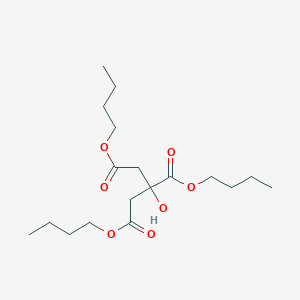
![1-[(1S,6S)-9-azabicyclo[4.2.1]non-2-en-2-yl]ethanone](/img/structure/B47238.png)
